REACTION_SMILES
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[CH2:3]([CH2:4][O:5][CH3:6])[O:7][CH3:8].[CH3:16][Si:17]([CH2:18][CH2:19][O:20][CH2:21][Cl:22])([CH3:23])[CH3:24].[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[H-:1].[Na+:2].[OH2:31].[OH:9][c:10]1[cH:11][n:12][cH:13][cH:14][cH:15]1>>[O:9]([c:10]1[cH:11][n:12][cH:13][cH:14][cH:15]1)[CH2:21][O:20][CH2:19][CH2:18][Si:17]([CH3:16])([CH3:23])[CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)CCOCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccnc1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)CCOCOc1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |